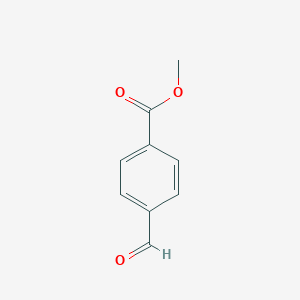

Methyl 4-Formylbenzoate

説明

Methyl 4-formylbenzoate has been reported in Hibiscus taiwanensis with data available.

Structure

3D Structure

特性

IUPAC Name |

methyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIOASZZURHTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025610 | |

| Record name | Methyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl-p-formylbenzoate appears as needles (in water) or white powder. (NTP, 1992), Other Solid, White solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 4-formyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0099 [mmHg] | |

| Record name | Methyl 4-formylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1571-08-0 | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 4-FORMYLBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-formyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-P-FORMYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH766742VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-FORMYLBENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5842 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

140 to 144 °F (NTP, 1992) | |

| Record name | METHYL-P-FORMYLBENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20655 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-formylbenzoate (CAS 1571-08-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-formylbenzoate (B8722198) (MFB), with CAS number 1571-08-0, is a versatile bifunctional aromatic compound featuring both an aldehyde and a methyl ester group. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules. It serves as a critical building block in the production of fluorescent whitening agents, polymers such as dimethyl terephthalate, and is increasingly utilized in the pharmaceutical industry for the development of novel therapeutic agents, including α-glucosidase inhibitors. This technical guide provides an in-depth overview of the chemical and physical properties of Methyl 4-formylbenzoate, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications in research and drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are illustrated with diagrams.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is stable under normal conditions but may be sensitive to prolonged exposure to air.[1] It is incompatible with strong oxidizing agents.

| Property | Value | Reference |

| CAS Number | 1571-08-0 | [2] |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 59-63 °C | |

| Boiling Point | 265 °C | |

| Solubility | Insoluble in water | [4] |

| Density | 1.2 g/cm³ |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.12 | s | 1H | -CHO |

| 8.22 | d, J=8.4 Hz | 2H | Ar-H (ortho to -COOCH₃) |

| 7.98 | d, J=8.4 Hz | 2H | Ar-H (ortho to -CHO) |

| 3.96 | s | 3H | -OCH₃ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 191.6 | -CHO |

| 166.1 | -COOCH₃ |

| 139.0 | Ar-C (ipso to -CHO) |

| 134.8 | Ar-C (ipso to -COOCH₃) |

| 130.3 | Ar-CH (ortho to -COOCH₃) |

| 129.8 | Ar-CH (ortho to -CHO) |

| 52.6 | -OCH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 164 | 100% | [M]⁺ (Molecular Ion) |

| 133 | 80% | [M - OCH₃]⁺ |

| 105 | 60% | [M - COOCH₃]⁺ |

| 77 | 40% | [C₆H₅]⁺ |

Synthesis of this compound

This compound is typically synthesized via the esterification of 4-formylbenzoic acid.

Experimental Protocol: Esterification of 4-Formylbenzoic Acid

Materials:

-

4-Formylbenzoic acid

-

Methanol (B129727) (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Key Reactions and Applications in Drug Development

The dual functionality of this compound makes it a versatile starting material for various important reactions in organic synthesis and medicinal chemistry.

Synthesis of Fluorescent Whitening Agents

This compound is a key precursor in the synthesis of high-performance fluorescent whitening agents like 4,4'-Bis(2-benzoxazolyl)stilbene (BBS).

Step 1: Synthesis of 4,4'-Stilbenedicarboxylate This step involves a Horner-Wadsworth-Emmons reaction between this compound and ethyl 4-((diethoxyphosphoryl)methyl)benzoate.

Step 2: Hydrolysis to 4,4'-Stilbenedicarboxylic Acid The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a base such as potassium hydroxide (B78521), followed by acidification.

Step 3: Formation of 4,4'-Stilbenedicarbonyl Chloride The dicarboxylic acid is then converted to the more reactive diacyl chloride using a chlorinating agent like thionyl chloride.

Step 4: Condensation with 2-Aminophenol (B121084) to form BBS The final step involves the condensation of the diacyl chloride with 2-aminophenol in a high-boiling solvent such as 1,2,4-trichlorobenzene (B33124) with boric acid as a catalyst to form the benzoxazole (B165842) rings.

Synthesis of Chalcone (B49325) Amide α-Glucosidase Inhibitors

This compound is a starting material for the synthesis of chalcone derivatives which have shown potential as α-glucosidase inhibitors, relevant for the treatment of type 2 diabetes.[5]

Step 1: Claisen-Schmidt Condensation to form Chalcone

-

Dissolve an appropriately substituted acetophenone (B1666503) (e.g., 2'-hydroxyacetophenone) (1.0 eq) and this compound (1.0 eq) in ethanol (B145695).

-

Add an aqueous solution of a strong base (e.g., potassium hydroxide) dropwise at room temperature.

-

Stir the reaction mixture for several hours until completion (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Filter, wash with water, and recrystallize the crude product from a suitable solvent like ethanol.

Step 2: Hydrolysis of the Ester

-

Dissolve the synthesized chalcone (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (excess) and heat the mixture to reflux for 4 hours.

-

After cooling, acidify the solution with hydrochloric acid to precipitate the corresponding carboxylic acid.

-

Filter, wash with water, and dry the product.

Step 3: Amide Formation

-

The resulting carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents (e.g., HATU, HOBt) and the desired amine.

Other Key Reactions

-

Wittig Reaction: The aldehyde group of this compound readily undergoes Wittig olefination with phosphorus ylides to form stilbene (B7821643) derivatives.[6] This reaction is crucial for synthesizing various conjugated systems.

-

Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine through reductive amination with a primary or secondary amine, respectively, in the presence of a reducing agent like sodium borohydride.[7][8] This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Horner-Wadsworth-Emmons (HWE) Reaction: Similar to the Wittig reaction, the HWE reaction provides an excellent method for the stereoselective synthesis of (E)-alkenes from this compound.[9][10]

Conclusion

This compound (CAS 1571-08-0) is a highly valuable and versatile chemical intermediate with significant applications in both industrial and academic research. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key starting material for fluorescent whitening agents, polymers, and, notably, for the synthesis of complex molecules in drug discovery programs. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Methyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 4-formylbenzoate (B8722198), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. The information is presented to support research, development, and quality control activities where this compound is utilized.

Chemical Identity and Structure

Methyl 4-formylbenzoate, also known as methyl terephthalaldehydate, is an aromatic compound containing both an ester and an aldehyde functional group.

-

IUPAC Name: this compound[1]

Tabulated Physical Properties

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 164.16 g/mol | [1][4] |

| Appearance | White to cream or slightly green crystalline powder or chunks. Also described as needles (in water). | [1][4][6][8] |

| Melting Point | 59-63 °C (lit.) | [2][4][6][9] |

| 140 to 144 °F | [1] | |

| 57-64 °C | [3] | |

| 61 °C | [10] | |

| 59 °C | [5] | |

| Boiling Point | 265 °C (lit.) at 760 mmHg | [2][3][4][9] |

| 509 °F at 760 mmHg | [1] | |

| Density | 1.200 g/cm³ | [3][4][5] |

| Vapor Pressure | 0.0099 mmHg | [1] |

| 66 hPa (at 174 °C) | [5] | |

| Flash Point | 144 °C | [4][7] |

| 128 °C | [5] | |

| Autoignition Temperature | 240 °C | [4][5] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble; less than 1 mg/mL at 72 °F. | [1][4][8][11] |

| Methanol | 0.1 g/mL, clear solution. | [4][8] |

| DMSO | 100 mg/mL (609.16 mM); requires ultrasonic treatment. | [12] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Information

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available, with expected signals for aromatic, aldehyde, and methyl ester protons. | [1][13][14] |

| ¹³C NMR | Spectra available, showing characteristic peaks for carbonyl, aromatic, and methyl carbons. | |

| Infrared (IR) Spectroscopy | Conforms to structure; spectra available (FTIR, ATR-IR). | [1][6][15] |

| Mass Spectrometry (MS) | Electron ionization mass spectra available. Top 5 peaks at m/z: 133, 105, 77, 51, 163. | [1][16] |

| Raman Spectroscopy | Spectra available. | [1] |

Experimental Protocols

The following sections detail generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][10]

-

Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.[2][10] This assembly is then heated in a controlled manner, often using a heated oil bath or a metal block.[2][3]

-

Heating Rate: An initial rapid heating can be employed to determine an approximate melting point.[2] For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2 °C per minute, as the melting point is approached.[2][7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This provides the melting point range.[2][5]

Boiling Point Determination

For solid compounds, the boiling point is determined at a specific pressure, typically atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[8][14]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design promotes convection currents that ensure uniform temperature distribution without the need for stirring.[14][17]

-

Observation: As the liquid heats up, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.[8][17] The heating is then discontinued.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[14][17]

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential applications.

Methodology: Qualitative Assessment

-

Sample Preparation: A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.[6]

-

Observation: The mixture is vigorously agitated.[6] The degree of dissolution is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some, but not all, of the solid dissolves, it is classified as partially soluble.

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane) to create a solubility profile. For compounds insoluble in neutral water, tests can be extended to aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify acidic or basic functional groups.[6]

Spectroscopic Analysis

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] The solution should be clear and free of any solid particles.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.[11] Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.[11]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).[18]

4.4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer. A background spectrum is typically run first. The IR beam is passed through the sample, and the transmitted radiation is detected.[19]

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[20]

4.4.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., in the µg/mL to ng/mL range).[21]

-

Ionization: The sample solution is introduced into the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[12][16]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[12][16][22] A detector then records the abundance of each ion.

-

Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to determine the molecular weight of the compound and to gain structural information from the fragmentation pattern.[16]

Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a solid organic compound such as this compound.

Caption: Workflow for the physical characterization of an organic solid.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants [jstage.jst.go.jp]

- 5. pennwest.edu [pennwest.edu]

- 6. scribd.com [scribd.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To [chem.rochester.edu]

- 10. byjus.com [byjus.com]

- 11. books.rsc.org [books.rsc.org]

- 12. fiveable.me [fiveable.me]

- 13. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Methyl 4-formylbenzoate (B8722198)

This technical guide provides a comprehensive overview of methyl 4-formylbenzoate, a versatile benzoic acid derivative. It details the compound's physicochemical properties, experimental protocols for its synthesis, and its applications as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients.

Core Properties of this compound

This compound, also known as 4-carbomethoxybenzaldehyde, is a white crystalline powder.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with both a formyl and a methyl ester group at positions 1 and 4, respectively. This bifunctional nature makes it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [1][3][4] |

| Molecular Weight | 164.16 g/mol | [1][2][5][6] |

| CAS Number | 1571-08-0 | [1][4][6][7] |

| Appearance | White crystalline powder or needles (in water) | [1][2] |

| Melting Point | 59-63 °C | [1][6] |

| Boiling Point | 265 °C at 760 mmHg | [1][6][7] |

| Density | 1.2 g/cm³ (at 20°C) | [8] |

| Flash Point | 128 °C | [6] |

| Solubility | Insoluble in water; Soluble in acetone, toluene, methylene (B1212753) chloride | [2][8][9] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=CC=C(C=C1)C=O | [2] |

| InChI Key | FEIOASZZURHTHB-UHFFFAOYSA-N | [5][6] |

Synthesis and Experimental Protocols

This compound is primarily synthesized via the esterification of p-formylbenzoic acid.[10] The following sections provide a detailed experimental protocol for its synthesis and purification.

Synthesis via Pressurized Esterification of p-Formylbenzoic Acid

This protocol describes the synthesis of this compound from p-formylbenzoic acid and methanol (B129727) under pressure.

Materials:

-

p-Formylbenzoic acid

-

Methanol

-

Nitrogen gas

-

2L corrosion-resistant, high-pressure reaction vessel with stirring and heating capabilities

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a 2L corrosion-resistant, high-pressure reaction vessel, add 1200 ml of methanol and 300g of p-formylbenzoic acid.

-

Inerting: After sealing the reactor, open the exhaust valve and purge with nitrogen gas for 3 minutes to create an inert atmosphere. Close all valves.

-

Reaction: Begin stirring and heat the mixture to a temperature of 118-120°C. Maintain the pressure within the range of 0.5-0.75 MPa for 5 hours.

-

Cooling and Discharge: After the reaction is complete, cool the reactor to 30°C before discharging the contents.

-

Purification:

-

Filter the reaction mixture to remove any solid impurities if necessary.

-

Transfer the filtrate to a distillation apparatus and recover the excess methanol.

-

The remaining liquid is discharged while still hot to yield crude this compound.[10]

-

Caption: Synthesis workflow for this compound.

Purification of the Crude Product

This protocol details the purification of crude this compound using a sodium bicarbonate wash.

Materials:

-

Crude this compound

-

Methanol-water solution (80%)

-

Sodium bicarbonate

-

Water

-

Reaction vessel with heating and stirring

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Bicarbonate Solution: In a 2000 ml three-necked flask, dissolve 20g of sodium bicarbonate in 1200 ml of water at room temperature.

-

Dissolving the Crude Product: In a separate reaction vessel, add 120g of an 80% methanol-water solution and 95g of the crude this compound. Heat the mixture gently to 50°C to dissolve all the material.

-

Washing: Slowly add the prepared sodium bicarbonate solution to the dissolved crude product solution while it is still hot. Maintain continuous stirring during the addition. After the addition is complete, continue to stir for an additional 10 minutes.

-

Isolation and Drying:

-

Perform vacuum filtration to collect the precipitated solid.

-

Wash the filter cake with water until the filtrate is neutral.

-

Dry the collected solid at 40-44°C under vacuum to obtain the final purified product.[10]

-

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a wide range of commercially and scientifically important compounds. Its utility stems from the reactivity of both the aldehyde and methyl ester functional groups.

Role as a Chemical Intermediate

The compound serves as a precursor in multi-step syntheses. Its applications include:

-

Active Pharmaceutical Ingredient (API) Intermediate: It is a building block in the development of new drugs and medications.[1][11] For instance, it is used in the synthesis of phenylhydrazones, which have been investigated for potential antiviral, antibacterial, and antifungal activities.[12]

-

Fluorescent Brighteners: It is a key intermediate in the preparation of fluorescent whitening agents used in the textile and polymer industries.[1][10][11]

-

Polymer Chemistry: It is used in the preparation of dimethyl terephthalate (B1205515), a monomer for the production of polyethylene (B3416737) terephthalate (PET).[1][11]

-

Antioxidant Applications: As a benzoic acid derivative, it exhibits antioxidant activity and can be used to prevent oxidation in various products.[1][11]

Caption: Logical relationships of this compound.

Biological Activity and Signaling Pathways

While this compound itself is not typically cited for direct biological activity or for modulating specific signaling pathways, its importance lies in its role as a scaffold. The derivatization of its aldehyde group, for example, through the formation of hydrazones, has led to compounds with significant biological potential.[12] Researchers in drug development utilize this compound to synthesize novel molecules that are then screened for activity against various biological targets. The antioxidant properties of benzoic acid derivatives may also contribute to the profile of its downstream products.[11]

Safety and Handling

This compound is a combustible solid and may be sensitive to prolonged air exposure.[1][6] It is incompatible with strong oxidizing agents.[1] Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling the compound.[6][13] It should be stored in a dry, dark place below 30°C.[1][4][7] In case of fire, carbon dioxide and carbon monoxide are the primary hazardous decomposition products.[13]

References

- 1. This compound | 1571-08-0 [chemicalbook.com]

- 2. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1571-08-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound 99 1571-08-0 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. thomassci.com [thomassci.com]

- 9. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. lookchem.com [lookchem.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. fishersci.com [fishersci.com]

Methyl 4-formylbenzoate melting point

An In-depth Technical Guide to the Melting Point of Methyl 4-Formylbenzoate (B8722198)

Introduction

Methyl 4-formylbenzoate (CAS No. 1571-08-0) is a bifunctional organic compound containing both an ester and an aldehyde group.[1] It serves as a crucial intermediate in the synthesis of various fine chemicals, including fluorescent whitening agents and active pharmaceutical ingredients.[2][3] In the context of drug development and chemical research, the physical properties of a compound are of paramount importance for its characterization, purification, and quality control. The melting point, in particular, is a fundamental and easily determinable physical constant that provides a primary indication of a substance's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. This guide provides a comprehensive overview of the melting point of this compound, including reported values, a detailed experimental protocol for its determination, and relevant safety information.

Physicochemical Properties

This compound appears as a white to cream-colored crystalline powder or chunks.[1] It is soluble in various organic solvents but has low solubility in water.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [1][4] |

| Molar Mass | 164.16 g/mol | [1][5] |

| Appearance | White to cream crystalline powder and/or chunks | [1] |

| Boiling Point | 264 - 266 °C | [4][5] |

| Density | ~1.2 g/cm³ (at 20 °C) | [4][5][6] |

| Flash Point | 128 °C | [5][6] |

Melting Point Data

The reported melting point of this compound varies slightly across different commercial and database sources. This variation can be attributed to the purity of the sample and the methodology used for determination. A summary of reported melting points is presented below.

Table 2: Reported Melting Points of this compound

| Melting Point Range (°C) | Source |

| 60 - 62.2 °C (140 - 144 °F) | PubChem (NTP, 1992)[1] |

| 59 - 63 °C | ChemicalBook[2] |

| 59 - 63 °C | Thermo Scientific[7] |

| 59 °C | Merck Millipore[6] |

| 57 - 64 °C | chem-supply.com[4] |

| 56 - 59 °C | Thomas Scientific[5] |

The consensus from these sources places the melting point in the range of 56 °C to 64 °C . For a highly pure sample, a sharper melting range within this window is expected.

Experimental Protocol: Melting Point Determination

The most common method for determining the melting point of a solid organic compound is using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Materials and Apparatus:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature below its melting point.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Loading the Capillary Tube:

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Alternatively, drop the tube through a long glass tube onto the benchtop to facilitate packing.

-

The final packed sample height in the capillary tube should be approximately 2-4 mm.

-

-

Setting up the Apparatus:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to 45 °C).

-

-

Melting Point Determination:

-

Turn on the heater and observe the sample through the magnifying lens.

-

Rapid Heating (Initial Run): For an unknown sample, it is common to perform a rapid heating run (10-20 °C/min) to get an approximate melting range.

-

Slow Heating (Accurate Determination): For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is within 10 °C of the expected melting point.

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing another measurement.

-

Dispose of the used capillary tube in an appropriate glass waste container. Never reuse a capillary tube.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol can be visualized as follows.

Safety and Handling

According to safety data sheets, this compound is considered a hazardous substance.[8] It may be harmful if swallowed, inhaled, or comes into contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this chemical. Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.

-

Handling: Avoid creating dust.[8] Keep away from strong oxidizing agents.[2]

-

Storage: Store in a tightly closed container in a cool, dry place below +30°C.[2][6]

Conclusion

The melting point of this compound is a critical parameter for its identification and purity assessment. Reported values consistently fall within the 56-64 °C range. Accurate determination using a standardized capillary method, as detailed in this guide, is essential for researchers in organic synthesis and drug development to ensure the quality and integrity of their materials. Proper adherence to safety protocols is mandatory when handling this compound.

References

- 1. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1571-08-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. thomassci.com [thomassci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methyl 4-formylbenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and handling of methyl 4-formylbenzoate (B8722198), a key intermediate in organic synthesis. The information is tailored for professionals in research, development, and pharmaceutical sciences.

Core Physicochemical Properties

Methyl 4-formylbenzoate is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a comparative overview of data from various sources.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 265 °C | 1013 hPa / 760 mmHg | [1][2][3][4][5][6] |

| 264 - 266 °C | 1013 hPa | [7] | |

| 509 °F | 760 mmHg | [8] | |

| Melting Point | 59 - 63 °C | [1][2][4][9] | |

| 61 °C | [3] | ||

| 59 °C | [5] | ||

| 56 - 59 °C | [7] | ||

| 57 - 64 °C | [6] | ||

| Density | 1.2 g/cm³ | 20 °C | [1][5][7] |

| 1.200 g/mL | [3][6] | ||

| Molecular Weight | 164.16 g/mol | [8] | |

| Flash Point | 128 °C | [5][7] | |

| 253 °F (122.5 °C) | TCC (est.) | [10] | |

| Ignition Temperature | 240 °C | [5][7] | |

| Solubility | Insoluble in water | 20 °C | [1][7] |

| Readily dissolved in acetone, toluene, methylene (B1212753) chloride | [11] | ||

| Vapor Pressure | 0.0099 mmHg | [8] |

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of various fine chemicals, including fluorescent whitening agents and pharmaceutical ingredients.[12] A common laboratory-scale synthesis involves the esterification of p-formylbenzoic acid.

Experimental Protocol: Esterification of p-Formylbenzoic Acid

This protocol describes the synthesis of this compound from p-formylbenzoic acid.[12]

Materials:

-

p-Formylbenzoic acid

-

Corrosion-resistant pressure reactor with stirrer

-

Nitrogen gas

-

Sodium bicarbonate

-

Filtration apparatus

-

Drying oven

Procedure:

-

Purification of p-Formylbenzoic Acid (if necessary):

-

Dissolve crude p-formylbenzoic acid in a sodium sulfite (B76179) solution.

-

Adjust the pH to approximately 4 with 15% sulfuric acid and filter.

-

Heat the filtrate and slowly add 50% sulfuric acid to decompose the addition product and precipitate pure p-formylbenzoic acid.

-

Cool, filter the precipitate, wash with water until neutral, and dry.

-

-

Pressurized Esterification:

-

Charge the corrosion-resistant pressure reactor with 300g of purified p-formylbenzoic acid and 900g of methanol.

-

Purge the reactor with nitrogen gas for 3 minutes.

-

Seal the reactor, begin stirring, and heat to maintain a temperature of 118-120°C and a pressure of 0.5-0.75MPa for 5 hours.

-

After the reaction is complete, cool the reactor to 30°C before discharging the contents.

-

Filter the crude product if necessary and recover the excess methanol via distillation. This yields crude this compound.

-

-

Purification of this compound:

-

Prepare a solution of 20g of sodium bicarbonate in 1200ml of water.

-

In a separate vessel, dissolve 95g of the crude this compound in 120g of an 80% methanol-water solution with heating to 50°C.

-

Slowly add the hot sodium bicarbonate solution to the dissolved crude product with continuous stirring.

-

After the addition is complete, continue stirring for 10 minutes.

-

Vacuum filter the mixture to collect the solid product.

-

Wash the filter cake with water until neutral.

-

Dry the purified this compound under vacuum at 40-44°C.

-

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered a hazardous substance.[13] It can be harmful if inhaled, ingested, or comes into contact with skin.[13] It is also irritating to the eyes, respiratory system, and skin.[13] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical. It is a combustible solid and should be stored away from strong oxidizing agents.[1] The material may be sensitive to prolonged exposure to air.[1]

Applications in Research and Development

As an organic synthesis intermediate, this compound is utilized in the preparation of a variety of compounds.[12] Its aldehyde group is reactive and can participate in numerous chemical transformations.[12] One notable application is in the synthesis of dimethyl terephthalate.[1] It also serves as a precursor for active pharmaceutical ingredients and fluorescent brighteners.[1]

The logical relationship of its role as an intermediate is depicted in the following diagram.

References

- 1. This compound | 1571-08-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. thomassci.com [thomassci.com]

- 8. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. methyl 4-formyl benzoate, 1571-08-0 [thegoodscentscompany.com]

- 11. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methyl 4-formylbenzoate solubility in water and organic solvents

A Technical Guide to the Solubility of Methyl 4-formylbenzoate (B8722198)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Methyl 4-formylbenzoate (CAS No. 1571-08-0), a key intermediate in the synthesis of various pharmaceutical compounds and fluorescent brighteners.[1][2] Understanding its solubility in aqueous and organic media is critical for its application in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

This compound, a white crystalline powder[1][3], exhibits distinct solubility profiles in different solvents, primarily governed by its molecular structure which includes both a polar ester group and a moderately polar aldehyde group attached to a nonpolar benzene (B151609) ring. The following table summarizes the available quantitative data on its solubility.

| Solvent | Temperature | Solubility | Data Type |

| Water | 72 °F (22.2 °C) | < 1 mg/mL | Experimental |

| Water | 25 °C | 3136 mg/L (est.) | Estimated |

| Methanol | Not Specified | 0.1 g/mL | Experimental |

Numerous sources qualitatively describe this compound as "insoluble" or "sparingly soluble" in water[2][3][4].

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the solubility of a solid organic compound like this compound. This protocol is synthesized from standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[5][6][7]

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetone, hexane)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer or spatula for stirring

-

Graduated pipettes or cylinders (1 mL and 5 mL)

-

Analytical balance

-

Constant temperature bath (optional, for temperature control)

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[6]

-

Initial Solvent Addition: Add the selected solvent to the test tube in small increments, starting with 0.25 mL.

-

Agitation: After each addition, cap the test tube and shake it vigorously for 60 seconds.[5] A vortex mixer can be used for more consistent and energetic mixing.

-

Observation: After agitation, allow the mixture to stand for a moment and visually inspect it against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Insoluble: The solid does not appear to dissolve at all, and distinct solid particles remain suspended or settled.[5]

-

Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, continue to add the solvent in 0.25 mL increments up to a total volume of 3 mL. Agitate and observe after each addition. This helps to estimate the solubility limit.

-

Classification:

-

If the compound dissolves in less than 1 mL of solvent, it is generally considered "soluble" .

-

If the compound requires 1-3 mL of solvent to dissolve, it can be classified as "sparingly soluble" or "slightly soluble" .

-

If the compound does not dissolve after the addition of 3 mL of solvent, it is classified as "insoluble" .

-

-

pH Testing (for Aqueous Solutions): If the compound dissolves in water, test the resulting solution with litmus (B1172312) paper to determine if it is acidic, basic, or neutral.[7]

-

Record Keeping: Meticulously record the solvent used, the amount of solute and solvent, the temperature, and the observed solubility classification.

Visualizations

Experimental Workflow for Solubility Testing

The following diagram illustrates the logical steps involved in the experimental determination of a compound's solubility.

Caption: Workflow for determining the solubility of an organic compound.

Relationship Between Solvent Polarity and Solubility

This diagram illustrates the principle of "like dissolves like," which governs the solubility of this compound. Its moderate polarity makes it more soluble in solvents of similar polarity.

Caption: Impact of solvent polarity on the solubility of this compound.

References

- 1. This compound | 1571-08-0 [chemicalbook.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to Methyl 4-formylbenzoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-formylbenzoate (B8722198), a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis, and analytical methodologies.

Chemical Structure and Formula

Methyl 4-formylbenzoate, also known as 4-carbomethoxybenzaldehyde, is an organic compound featuring both an aldehyde and a methyl ester functional group attached to a benzene (B151609) ring at the para position.[1][2] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[3]

Molecular Formula: C₉H₈O₃[2]

Chemical Structure:

-

IUPAC Name: this compound[2]

-

SMILES: COC(=O)C1=CC=C(C=C1)C=O[2]

-

InChI Key: FEIOASZZURHTHB-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. These data are crucial for its identification, purification, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | White to cream crystalline powder or needles | [1][2][4] |

| Melting Point | 59-63 °C | [1][5] |

| Boiling Point | 265 °C at 760 mmHg | [1][5] |

| Solubility | Less than 1 mg/mL in water at 22 °C. Soluble in acetone, toluene, and methylene (B1212753) chloride. | [2][6] |

| Density | 1.2 g/cm³ at 20 °C | [7] |

| Flash Point | 128 °C | [4][5] |

| CAS Number | 1571-08-0 | [2] |

Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectrum available | [8] |

| ¹³C NMR | Spectrum available | [8] |

| Infrared (IR) | Spectrum available | |

| Mass Spectrometry (MS) | Major fragments (m/z): 133, 164, 105 | [2] |

Synthesis of this compound

This compound is commonly synthesized via the esterification of p-formylbenzoic acid. A detailed experimental protocol for this synthesis is provided below.[3]

Experimental Protocol: Synthesis via Pressurized Esterification

Materials:

-

p-Formylbenzoic acid

-

Anhydrous methanol

-

p-Toluenesulfonic acid

-

Nitrogen gas

-

Sodium bicarbonate

-

80% methanol-water solution

Procedure:

-

Purification of p-Formylbenzoic Acid (if necessary): A detailed procedure for purifying crude p-formylbenzoic acid is available and involves treatment with sodium sulfite (B76179) and sulfuric acid.[3]

-

Pressurized Esterification:

-

In a 2 L corrosion-resistant pressure reactor, add 1200 g of anhydrous methanol, 400 g of purified p-formylbenzoic acid, and 5 g of p-toluenesulfonic acid.[3]

-

After mixing, purge the reactor with nitrogen gas for 3 minutes.[3]

-

Seal the reactor, begin stirring, and heat to maintain a temperature of 118-120 °C and a pressure of 0.5-0.75 MPa for 5 hours.[3]

-

After the reaction is complete, cool the reactor to 30 °C before discharging the contents.[3]

-

If necessary, filter the mixture to remove any solid impurities.[3]

-

Distill the mixture to recover the methanol.[3]

-

The remaining liquid is the crude this compound.[3]

-

-

Purification of this compound:

-

In a 2000 mL three-necked flask, dissolve 20 g of sodium bicarbonate in 1200 mL of water at room temperature.[3]

-

In a separate vessel, dissolve 95 g of the crude this compound in 120 g of 80% methanol-water solution by heating slowly to 50 °C.[3]

-

Slowly add the hot sodium bicarbonate solution to the dissolved crude product with continuous stirring.[3]

-

After the addition is complete, continue stirring for 10 minutes.[3]

-

Perform vacuum filtration to collect the solid product.[3]

-

Wash the filter cake with water until it is neutral.[3]

-

Dry the product at 40-44 °C under vacuum to obtain pure this compound.[3]

-

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control and reaction monitoring. Detailed protocols for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided below.

Experimental Protocol: HPLC Analysis

This reverse-phase HPLC method is suitable for determining the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid or formic acid added to improve peak shape. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at 254 nm.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare sample solutions by dissolving a known amount of the test material in the mobile phase to a similar concentration.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: The purity of the sample can be determined by comparing the peak area of the this compound in the sample chromatogram to that of the standard, or by area percent normalization.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex mixtures.

Instrumentation and Conditions:

-

GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

Analysis: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. The key fragments to monitor are m/z 164 (M+), 133 (M-OCH₃), and 105 (M-COOCH₃).[2]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of organic compounds.[3] Its bifunctional nature allows for sequential or orthogonal reactions, providing access to complex molecular architectures.

In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][9] For example, it is a precursor for the synthesis of chalcone (B49325) amide α-glucosidase inhibitors.[9] Additionally, it is used in the preparation of fluorescent whitening agents and other specialty chemicals.[1][3]

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via Esterification.

Analytical Workflow for this compound

Caption: Analytical Workflow for this compound.

References

- 1. This compound | 1571-08-0 [chemicalbook.com]

- 2. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. 对甲酰基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]

- 7. This compound for synthesis | 1571-08-0 [sigmaaldrich.com]

- 8. This compound(1571-08-0) 1H NMR spectrum [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

Methyl 4-formylbenzoate IUPAC name and synonyms

An In-depth Technical Guide to Methyl 4-formylbenzoate (B8722198)

This guide provides a comprehensive overview of methyl 4-formylbenzoate, a significant intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis.

Chemical Identity

IUPAC Name: this compound[1][2][3]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

Physicochemical Properties

This compound is a white crystalline powder.[7] It is an important intermediate in the synthesis of various fine chemicals due to its reactive aldehyde group.[8] For instance, it is a key component in producing fluorescent whitening agents for polyester (B1180765) materials and in the synthesis of certain fluorescent monomers.[8] The compound is also utilized as an intermediate for active pharmaceutical ingredients.[9] While stable, it may be sensitive to prolonged exposure to air and is insoluble in water.[7][9]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| Molecular Weight | 164.16 g/mol | [1][3] |

| CAS Number | 1571-08-0 | [1][2][3] |

| Melting Point | 59-63 °C | [7] |

| Boiling Point | 265 °C | [7] |

| Density | 1.2 g/cm³ (at 20 °C) | [10] |

| Flash Point | 128 °C | [10] |

| Vapor Pressure | 0.0099 mmHg | [1] |

| Solubility in Water | Insoluble | [9] |

| Ignition Temperature | 240 °C | [10] |

| Bulk Density | 528 kg/m ³ | [11] |

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is through the esterification of p-formylbenzoic acid.[8]

Materials:

-

p-Formylbenzoic acid

-

Corrosion-resistant pressure reactor with stirring and temperature control

-

Nitrogen gas

-

Distillation apparatus

-

Sodium bicarbonate

-

80% methanol-water solution

-

Vacuum filter

Procedure:

-

Pressurized Esterification:

-

In a 2-liter corrosion-resistant pressure reactor equipped with a stirrer, add 300g of p-formylbenzoic acid and 900g of methanol.[8]

-

After mixing, purge the reactor with nitrogen gas for 3 minutes.[8]

-

Seal the reactor and begin stirring. Heat the mixture to a temperature of 118-120°C, maintaining a pressure of 0.5-0.75 MPa for 5 hours.[8]

-

After the reaction is complete, cool the reactor to 30°C before discharging the contents.[8]

-

If necessary, filter the solution to remove any impurities.[8]

-

Recover the methanol using a distillation apparatus. The remaining liquid is the crude this compound.[8]

-

-

Purification:

-

In a 2-liter three-necked flask with a stirrer, dissolve 20g of sodium bicarbonate in 1200ml of water at room temperature.[8]

-

In a separate vessel, dissolve 95g of the crude this compound in 120g of an 80% methanol-water solution, heating gently to 50°C.[8]

-

Slowly add the prepared sodium bicarbonate solution to the dissolved crude product while it is still hot and with continuous stirring.[8]

-

Continue stirring for an additional 10 minutes after the addition is complete.[8]

-

Perform a vacuum filtration to collect the precipitate.[8]

-

Wash the collected filter cake with water until it is neutral.[8]

-

Dry the final product under vacuum at a temperature of 40-44°C to yield purified this compound.[8]

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. This compound | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. methyl 4-formyl benzoate, 1571-08-0 [thegoodscentscompany.com]

- 7. This compound | 1571-08-0 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Cas 1571-08-0,this compound | lookchem [lookchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. thomassci.com [thomassci.com]

Spectral Data of Methyl 4-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-formylbenzoate (B8722198) (CAS No: 1571-08-0), a key building block in organic synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Methyl 4-formylbenzoate provides characteristic signals corresponding to the aromatic, aldehyde, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.12 | Singlet | 1H | Aldehyde proton (-CHO) |

| 8.24 | Doublet | 2H | Aromatic protons ortho to the ester group |

| 7.98 | Doublet | 2H | Aromatic protons ortho to the formyl group |

| 3.96 | Singlet | 3H | Methyl ester protons (-OCH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of this compound, showing distinct peaks for the carbonyl, aromatic, and methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| 191.6 | Aldehyde carbonyl carbon (C=O) |

| 165.8 | Ester carbonyl carbon (C=O) |

| 139.0 | Aromatic carbon attached to the formyl group |

| 135.0 | Aromatic carbon attached to the ester group |

| 130.3 | Aromatic CH carbons |

| 129.8 | Aromatic CH carbons |

| 52.8 | Methyl ester carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Weak | C=C stretch (aromatic) |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 164 | ~40 | [M]⁺ (Molecular ion) |

| 163 | ~20 | [M-H]⁺ |

| 133 | 100 | [M-OCH₃]⁺ (Base peak) |

| 105 | ~40 | [M-COOCH₃]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

NMR Spectroscopy (¹H and ¹³C)